molecular formula C7H8Br2N2 B2593969 1,3-dibromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine CAS No. 1780530-11-1

1,3-dibromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine

Cat. No.: B2593969
CAS No.: 1780530-11-1
M. Wt: 279.963
InChI Key: KYLXPUBFUQHXGW-UHFFFAOYSA-N
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Description

1,3-dibromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a heterocyclic compound that contains an imidazole ring fused with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine typically involves the bromination of imidazo[1,5-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1,3-dibromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under mild conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 1,3-diamino derivatives, while oxidation reactions can produce imidazo[1,5-a]pyridine N-oxides .

Scientific Research Applications

1,3-dibromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-dibromo-5,5-dimethylhydantoin: Another brominated heterocyclic compound used in similar applications.

    2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine:

Uniqueness

1,3-dibromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine is unique due to its specific bromination pattern and the presence of both imidazole and pyridine rings. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1,3-dibromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2N2/c8-6-5-3-1-2-4-11(5)7(9)10-6/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLXPUBFUQHXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(N=C2Br)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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